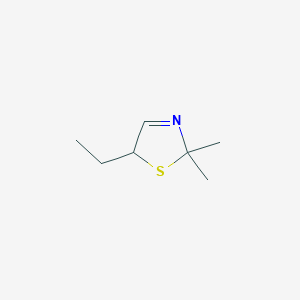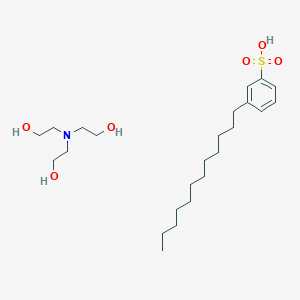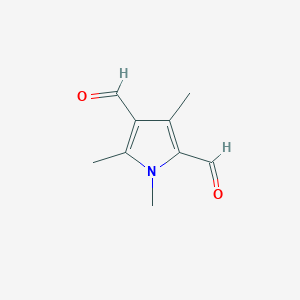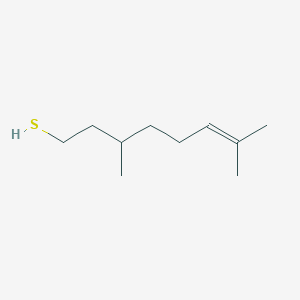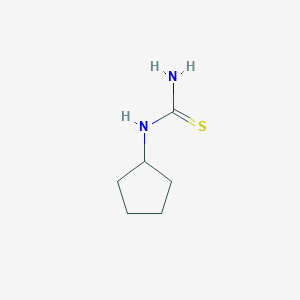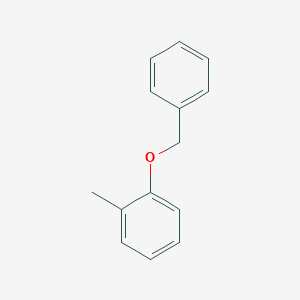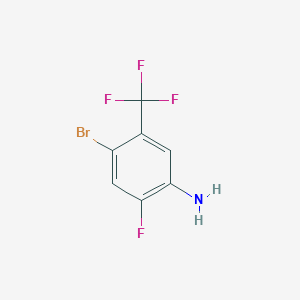
Funebral
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Funebral is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound has been found to have a number of interesting properties that make it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of Funebral is not yet fully understood. However, it is believed that Funebral works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition can lead to the death of cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
Funebral has a number of biochemical and physiological effects. It has been found to inhibit the activity of several different enzymes that are involved in cell growth and division. Additionally, Funebral has been found to have anti-inflammatory properties, which could make it a valuable tool in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Funebral in lab experiments is its specificity. Funebral has been found to selectively inhibit the activity of certain enzymes, which makes it a valuable tool for studying specific biological processes. Additionally, Funebral has been found to be relatively stable, which makes it easier to work with in lab experiments.
However, there are also some limitations to using Funebral in lab experiments. One of the main limitations is its toxicity. Funebral has been found to be toxic to certain cell types, which can limit its use in certain experiments. Additionally, Funebral is a relatively new compound, and there is still much that is not yet known about its properties and potential applications.
Zukünftige Richtungen
There are a number of potential future directions for research on Funebral. One area of research could be in the development of new anti-cancer drugs based on the structure and properties of Funebral. Additionally, research could be conducted to better understand the mechanism of action of Funebral, and to identify other enzymes that it may be able to inhibit. Finally, research could be conducted to develop new methods for synthesizing Funebral, which could make it easier to work with in lab experiments.
Conclusion:
In conclusion, Funebral is a promising compound that has a number of potential applications in scientific research. Its anti-cancer and anti-inflammatory properties make it a valuable tool for studying various biological processes. While there are still many unknowns about Funebral, its specificity and relative stability make it a valuable tool for studying specific biological processes. As research on Funebral continues, it is likely that new applications and potential uses for this compound will be discovered.
Synthesemethoden
The synthesis of Funebral is a complex process that involves several steps. The first step is the synthesis of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) from 2,3-dichloro-1,4-naphthoquinone and potassium cyanide. This is followed by the reaction of DDQ with a primary amine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the final product, Funebral.
Wissenschaftliche Forschungsanwendungen
Funebral has a number of potential applications in scientific research. One of the most promising areas of research is in the study of cancer. Funebral has been found to have anti-cancer properties, and it has been shown to inhibit the growth of several different types of cancer cells. Additionally, Funebral has been found to have anti-inflammatory properties, which could make it a valuable tool in the study of inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
105708-56-3 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
1-[(3S,4R,5S)-4,5-dimethyl-2-oxooxolan-3-yl]-5-(hydroxymethyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO4/c1-7-8(2)17-12(16)11(7)13-9(5-14)3-4-10(13)6-15/h3-5,7-8,11,15H,6H2,1-2H3/t7-,8-,11-/m0/s1 |
InChI-Schlüssel |
SBDVNGVBUIUJOY-LAEOZQHASA-N |
Isomerische SMILES |
C[C@H]1[C@@H](OC(=O)[C@H]1N2C(=CC=C2C=O)CO)C |
SMILES |
CC1C(OC(=O)C1N2C(=CC=C2C=O)CO)C |
Kanonische SMILES |
CC1C(OC(=O)C1N2C(=CC=C2C=O)CO)C |
Andere CAS-Nummern |
105708-56-3 |
Synonyme |
funebral |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







